1-(But-3-en-1-yl)cyclopentane-1-carboxylic acid is a cyclobutane-containing non-natural amino acid. It serves as a restricted anchoring residue in the synthesis of stapled peptides via hydrocarbon stapling techniques. [] These peptides are gaining recognition as potential next-generation therapeutics due to their enhanced properties compared to linear peptides. [] Specifically, 1-(but-3-en-1-yl)cyclopentane-1-carboxylic acid exists in two isomeric forms: (E)-1-amino-3-(but-3-en-1-yl)cyclobutane-1-carboxylic acid (E7) and (Z)-1-amino-3-(but-3-en-1-yl)cyclobutane-1-carboxylic acid (Z7). []
The synthesis of (E)-1-amino-3-(but-3-en-1-yl)cyclobutane-1-carboxylic acid (E7) and (Z)-1-amino-3-(but-3-en-1-yl)cyclobutane-1-carboxylic acid (Z7) is achieved through a multi-step process involving the construction of the cyclobutane ring and the introduction of the carboxylic acid and amine functionalities. [] Details of the specific synthetic route, reagents, and conditions employed are not explicitly provided in the abstract. []
The molecular structures of E7 and Z7 are characterized by a cyclobutane ring substituted with a carboxylic acid group at the 1-position and a but-3-en-1-yl chain at the 3-position. [] The E7 isomer has a trans configuration across the double bond of the butenyl chain, while the Z7 isomer possesses a cis configuration. []
The mechanism of action of E7 and Z7 in stapled peptides relies on their ability to introduce conformational constraints through the formation of a cyclobutane ring upon RCM. [] This constraint stabilizes the secondary structure of the peptide, potentially enhancing its binding affinity, proteolytic stability, and cell permeability. [] Studies employing E7-E7 stapled peptides targeting the spike protein of SARS-CoV-2 demonstrate increased α-helicity and enhanced biological activity compared to canonical hydrocarbon stapled peptides, supporting the efficacy of cyclobutane-based stapling. []
The primary application of 1-(but-3-en-1-yl)cyclopentane-1-carboxylic acid is in the synthesis of stapled peptides for research purposes. [] By incorporating E7 or Z7 into peptides, researchers can modulate peptide conformation, potentially improving their therapeutic properties. [] Specifically, E7-E7 stapled peptides have demonstrated potential as inhibitors of the SARS-CoV-2 spike protein. [] The versatility of this approach suggests potential applications in developing therapeutics targeting various diseases. []
CAS No.: 53527-28-9
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.: 53417-29-1